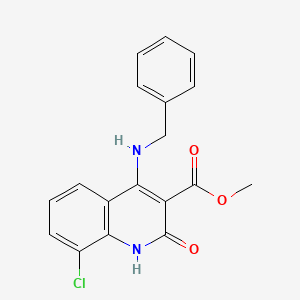

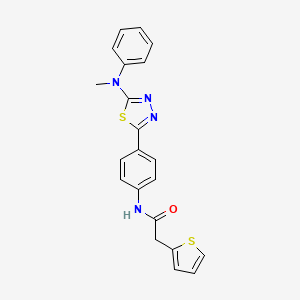

Methyl 4-(benzylamino)-8-chloro-2-oxo-1,2-dihydro-3-quinolinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(benzylamino)-8-chloro-2-oxo-1,2-dihydro-3-quinolinecarboxylate” is likely a complex organic compound. It appears to contain a quinoline backbone, which is a heterocyclic aromatic organic compound. It also has a benzylamino group and a methyl ester group .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Antituberculosis Activity

Research on quinoxaline-2-carboxylate 1,4-dioxide derivatives, which share structural similarities with the quinoline compound , has shown promising in vitro antituberculosis activity. The activity is influenced by substituents on the quinoxaline nucleus, with certain derivatives exhibiting good antitubercular activity, including against drug-resistant strains of Mycobacterium tuberculosis (Jaso et al., 2005).

Applications in Liquid Crystal Displays

Ethyl 3-aryl-1-methyl-8-oxo-8H-anthra[9,1-gh]quinoline-2-carboxylates have been synthesized and demonstrated potential application in liquid crystal displays (LCDs) due to their fluorescent properties and good orientation parameters in nematic liquid crystal, indicating high potential for use in LCD technology (Bojinov & Grabchev, 2003).

Antioxidant and Antihemolytic Activities

Studies on new benzo-substituted 4-(aminophenylamino)-2-methylquinolines, including related quinoline derivatives, have revealed significant antiradical/antioxidant properties. These compounds showed marked antihemolytic effects, associated with influences on the structural stability of erythrocytes, indicating their potential as antioxidants and membrane protectants (Malakyan et al., 2009).

Anticancer Activity

The synthesis and evaluation of 3-carboxy-2-benzylamino-substituted quinoxalines and related derivatives have been investigated for in vitro anticancer activity. Although the presence of a carboxy or carbethoxy group on position 3 was generally not advantageous for anticancer activity, a few exceptions were noted, indicating the nuanced role of structural modifications in medicinal applications (Corona et al., 2000).

Synthetic Applications

Research into the transformations of methyl 2-benzoylamino-2-oxobutanoate has led to the synthesis of oxazolo[4,5-c]quinoline and 1-substituted 1H-imidazole-4-carboxylate derivatives, showcasing the versatility of quinoline derivatives in organic synthesis. This work illustrates the potential for developing novel compounds with varied biological activities (Stanovnik et al., 2003).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

methyl 4-(benzylamino)-8-chloro-2-oxo-1H-quinoline-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O3/c1-24-18(23)14-16(20-10-11-6-3-2-4-7-11)12-8-5-9-13(19)15(12)21-17(14)22/h2-9H,10H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDZVSGAYCCOXQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,5S)-N-(4-(tert-butyl)phenyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2958522.png)

![(2-Methylimidazo[1,2-a]pyridin-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2958523.png)

![tert-Butyl (8-oxa-2-azaspiro[4.5]decan-4-yl)carbamate hydrochloride](/img/structure/B2958526.png)

![5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2958528.png)

![(6-Methylcyclohex-3-en-1-yl)methyl 1-[(2-chloropyridin-3-yl)sulfonyl]piperidine-4-carboxylate](/img/structure/B2958536.png)

![N,N-diethyl-2-[3-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]sulfonylindol-1-yl]acetamide](/img/structure/B2958539.png)

![5-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2958540.png)

![2-(methylsulfanyl)-4,6-bis[(E)-2-phenylethenyl]nicotinonitrile](/img/structure/B2958541.png)